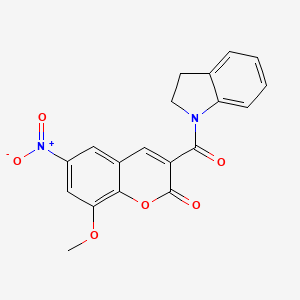![molecular formula C16H26N2O2 B4970862 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a synthetic compound that was first synthesized in the early 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and antipyretic effects. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is its versatility, as it can be conjugated with other drugs to enhance their efficacy and bioavailability. Another advantage is its ability to protect neurons from oxidative stress and other forms of damage. However, one limitation of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol. One area of interest is its potential use as a drug delivery system, as it can be conjugated with other drugs to enhance their efficacy and bioavailability. Another area of interest is its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and other forms of damage. Additionally, further research is needed to fully understand the mechanism of action of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol and its potential applications in medicine, pharmacology, and neuroscience.
Métodos De Síntesis
The synthesis of 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with methyl (1-methyl-4-piperidinyl) amine in the presence of a reducing agent, such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been investigated for its potential use as an analgesic, anti-inflammatory, and antipyretic agent. In pharmacology, 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been studied for its potential use as a drug delivery system, as it can be conjugated with other drugs to enhance their efficacy and bioavailability. In neuroscience, 2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol has been studied for its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and other forms of damage.
Propiedades
IUPAC Name |
2-ethoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-20-16-11-13(5-6-15(16)19)12-18(3)14-7-9-17(2)10-8-14/h5-6,11,14,19H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKAIQXOZYVXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN(C)C2CCN(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)


![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)


![2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4970861.png)

![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)